Sulfadimethoxine D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

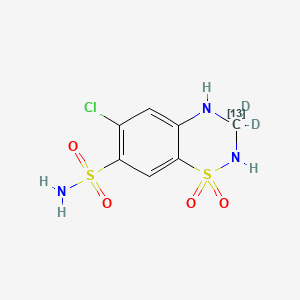

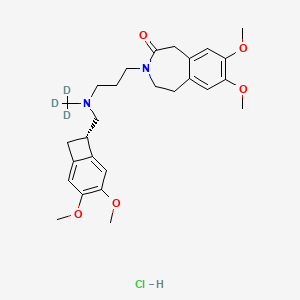

Sulfadimethoxine D4 is a deuterium-labeled version of Sulfadimethoxine . Sulfadimethoxine is a sulfonamide antibiotic used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections .

Molecular Structure Analysis

The molecular formula of this compound is C12H10D4N4O4S . It has a molecular weight of 314.00 . The structure includes a pyrimidine ring with methoxy substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position .

Chemical Reactions Analysis

A strategy was put forward for high-sensitive detection of sulfadimethoxine (SDM) using a label-free electrochemical immunosensor. Silver–graphene oxide (Ag-GO) nanocomposites were applied to fabricate the immunosensor .

Physical And Chemical Properties Analysis

Sulfadimethoxine has a density of 1.4±0.1 g/cm3, a boiling point of 548.5±60.0 °C at 760 mmHg, and a flash point of 285.5±32.9 °C . It has 8 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Aplicaciones Científicas De Investigación

Environmental Fate and Degradation : SDM undergoes photochemical degradation in sunlit surface waters, influenced by dissolved organic matter composition. It degrades more rapidly in eutrophic water bodies (Guerard et al., 2009). Additionally, it can be removed from soil through enzymatic transformations, suggesting methods for mitigating its release into water bodies (Singh et al., 2015).

Aquaculture Applications : In aquaculture, SDM is used to prevent disease in freshwater fish. A study developed a low-cost, effective sensor for monitoring SDM levels in aquaculture waters, aiding in environmental control (Almeida et al., 2013).

Sorption Potential on Natural Soils : Research has explored the sorption of SDM on natural soils, finding it to be highly mobile with potential for runoff into surface and ground waters. This is influenced by soil composition and environmental factors (Białk-Bielińska et al., 2012).

Degradation Kinetics in Manure : Studies have also examined the degradation of SDM in manure under various conditions, providing insights into reducing agricultural contamination (Wang et al., 2006).

Electrochemical Sensing : Research on developing an electrochemical sensor for SDM based on molecularly imprinted polymers offers a method for sensitive and selective detection in environmental samples (Peng & Ji, 2020).

Pharmacokinetics and Bioavailability : The pharmacokinetics, bioavailability, distribution, and metabolism of SDM in rainbow trout were investigated, contributing to our understanding of its use in veterinary applications (Kleinow et al., 1992).

Veterinary Medicine Delivery System : A study used a zinc calcium phosphate ceramic to deliver SDM, exploring controlled drug release methods for animal care (Lasserre et al., 1996).

Photocatalytic Degradation : Research into the photocatalytic degradation of SDM using mesoporous TiO2 microspheres offers insights into effective methods for removing such antibiotics from wastewater (Guo et al., 2012).

Mecanismo De Acción

Target of Action

Sulfadimethoxine-d4, also known as Sulfadimethoxine D4, is a sulfonamide antibiotic . Its primary targets are bacteria and some protozoa that are unable to obtain folic acid from the environment . These organisms must synthesize folic acid by converting para-aminobenzoic acid (PABA) to dihydropteroate using the enzyme dihydropteroate synthase .

Mode of Action

Sulfadimethoxine-d4 inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from PABA . It acts as a competitive inhibitor against PABA . Being structurally similar to PABA, Sulfadimethoxine-d4 is able to bind to the enzyme’s active site and prevent the synthesis of folic acid from progressing .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleic acids (i.e., DNA and RNA), which are required for cell division . This results in a microbiostatic effect rather than a microbiocidal one, preventing pathogen growth rather than killing them . The effect is strongest in the beginning stages of an infection when the pathogen is rapidly dividing .

Pharmacokinetics

Sulfadimethoxine-d4 is metabolized by N1-glucuronidation and N4-acetylation, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . When N4-acetylsulfadimethoxine is administered as the parent drug, 30% of the dose is N1-glucuronidated and excreted . Approximately 50-60% of the oral dose of sulfadimethoxine is excreted in the urine, leaving 40-50% for excretion into bile and feces .

Result of Action

The result of Sulfadimethoxine-d4’s action is the effective treatment of many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sulfadimethoxine-d4, like its parent compound Sulfadimethoxine, inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . This interaction with enzymes and proteins involved in bacterial folic acid synthesis is a key aspect of its biochemical role .

Cellular Effects

Sulfadimethoxine-d4 is expected to have similar cellular effects as Sulfadimethoxine. It inhibits the growth and multiplication of bacteria, having a microbiostatic effect rather than a microbiocidal one . It prevents pathogen growth rather than killing them, and has the strongest effect in the beginning stages of an infection, when the pathogen is rapidly dividing .

Molecular Mechanism

The molecular mechanism of action of Sulfadimethoxine-d4 involves inhibiting the bacterial enzyme dihydropteroate synthase, crucial for the synthesis of dihydropteroic acid, a precursor to folic acid . By inhibiting the production of dihydropteroic acid, Sulfadimethoxine-d4 effectively disrupts the folic acid synthesis pathway in bacteria .

Dosage Effects in Animal Models

Sulfonamides like Sulfadimethoxine are used in veterinary medicine, and their dosage effects have been studied . These studies could provide a basis for understanding potential dosage effects of Sulfadimethoxine-d4.

Metabolic Pathways

Sulfadimethoxine-d4 is likely involved in similar metabolic pathways as Sulfadimethoxine. Sulfadimethoxine is metabolized to N4-acetyl derivatives . It’s also known that some microalgae strains can biodegrade Sulfadimethoxine .

Transport and Distribution

Sulfonamides like Sulfadimethoxine are known to be distributed throughout the body after administration , suggesting a similar distribution pattern for Sulfadimethoxine-d4.

Subcellular Localization

Given its role in inhibiting bacterial folic acid synthesis, it’s likely that it localizes to areas of the cell where this process occurs .

Propiedades

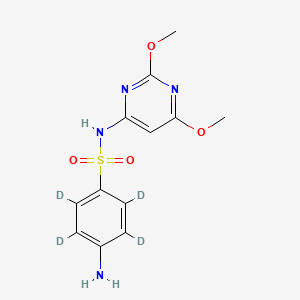

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)